molecular formula C19H18Cl2N4O3 B11111516 (3E)-N-(2,4-dichlorophenyl)-3-(2-{[(4-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(2,4-dichlorophenyl)-3-(2-{[(4-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11111516
M. Wt: 421.3 g/mol
InChI Key: XIFNAYYKGUMZAD-WYMPLXKRSA-N
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Description

N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a dichlorophenyl group, a hydrazono group, and a butanamide backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE typically involves multiple steps:

    Formation of the hydrazono group: This step involves the reaction of a hydrazine derivative with an appropriate carbonyl compound under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This can be achieved through a substitution reaction where a dichlorophenyl halide reacts with an amine or amide.

    Formation of the butanamide backbone: This step involves the reaction of a butanoic acid derivative with an amine or amide under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch processing: Where each step is carried out in separate reactors with intermediate purification steps.

    Continuous processing: Where the reactions are carried out in a continuous flow system, allowing for more efficient production and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the hydrazono group to an amine.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.

Scientific Research Applications

N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE exerts its effects involves:

    Molecular targets: Such as enzymes or receptors that the compound can bind to or modify.

    Pathways involved: The compound may influence specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-METHYLANILINO)ACETYL]HYDRAZONO}BUTANAMIDE
  • **N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-ANILINO)ACETYL]HYDRAZONO}BUTANAMIDE

Uniqueness

N-(2,4-DICHLOROPHENYL)-3-{(E)-2-[2-OXO-2-(4-TOLUIDINO)ACETYL]HYDRAZONO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18Cl2N4O3

Molecular Weight

421.3 g/mol

IUPAC Name

N'-[(E)-[4-(2,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C19H18Cl2N4O3/c1-11-3-6-14(7-4-11)22-18(27)19(28)25-24-12(2)9-17(26)23-16-8-5-13(20)10-15(16)21/h3-8,10H,9H2,1-2H3,(H,22,27)(H,23,26)(H,25,28)/b24-12+

InChI Key

XIFNAYYKGUMZAD-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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